(3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid
Description
“(3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid” is a heterocyclic compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position, a thiophene-2-yl moiety, and an acetic acid side chain. This molecule integrates functional groups critical for pharmaceutical and chemical synthesis applications, such as the Boc group (a common protecting group for amines) and the thiophene ring (a sulfur-containing aromatic heterocycle known for enhancing bioavailability and metabolic stability in drug candidates) .
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)16-10-6-7-17(9-10)12(13(18)19)11-5-4-8-22-11/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWOJTOWILHWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-25-5 | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-2-thienyl-1-pyrrolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of pyrrolidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety: The protected pyrrolidine is then reacted with thiophene-2-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired acetic acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetic acid moiety can be reduced to form alcohol derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Free amine.
Scientific Research Applications
(3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed to expose the free amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiophene and Pyrrolidine Motifs
(a) 2-(Boc-amino)-2-(3-thiophenyl)acetic acid (CAS: 40512-57-0) This compound differs from the target molecule in the substitution position of the thiophene ring (3-position vs. 2-position). For instance, thiophen-2-yl derivatives are more commonly associated with improved ligand-receptor interactions in protease inhibitors due to their planar geometry .
(b) 2-[2-oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid (CAS: 104473-04-3) This analogue replaces the Boc-protected amino group with a thiophene-2-carbonylsulfanyl moiety. The addition of a sulfur-containing carbonyl group introduces enhanced electrophilicity, which could influence reactivity in nucleophilic substitution reactions. Such modifications are often explored in antiviral or antimicrobial agents, as seen in triazolin-acetic acid derivatives with sulfur substituents .
(c) (3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid (CAS: 885276-31-3) Here, the thiophen-2-yl group is replaced with an indol-2-yl moiety. Indole rings are known for their role in serotonin receptor modulation, suggesting divergent therapeutic applications compared to thiophene-containing analogues. The Boc group remains consistent, emphasizing its utility in stabilizing amines during synthetic workflows .
Functional Group Analysis
Biological Activity
(3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a pyrrolidine ring, a thiophene ring, and an acetic acid moiety. This article explores the biological activity of this compound, focusing on its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry.
Structural Characteristics
The compound's structure is characterized by the presence of:
- Pyrrolidine Ring : Known for its role in various biological activities.
- Thiophene Ring : Associated with antimicrobial and antioxidant properties.
- Acetic Acid Moiety : Enhances solubility and biological interactions.
These components suggest that (3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid may interact with biological targets, influencing various metabolic pathways.
Antioxidant Properties
Compounds similar to (3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid have demonstrated significant antioxidant activity. This property is crucial for preventing oxidative stress-related diseases by scavenging free radicals.
Antimicrobial Activity
The thiophene ring has been linked to antimicrobial effects, making this compound a candidate for developing new antibiotics. In vitro studies have shown that derivatives of thiophene exhibit activity against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Its structural features allow for interactions with various enzymes, potentially modulating their activity and impacting biological processes.
In Vitro Studies
Recent research has highlighted the potential of (3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against breast cancer cell lines such as MDA-MB-231 and MCF-7 at concentrations as low as 6.25 µM .
The mechanism of action is largely attributed to the compound's ability to interact with molecular targets, including:
- Enzymatic targets : Modulating enzyme activities related to metabolic pathways.
- Receptor interactions : Potentially influencing signaling pathways critical for cell survival and proliferation.
Comparative Analysis
| Property | (3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid | Similar Compounds |
|---|---|---|
| Antioxidant Activity | Significant; scavenges free radicals | Many pyrrolidine derivatives |
| Antimicrobial Activity | Effective against various bacteria | Thiophene-containing compounds |
| Enzyme Inhibition | Potentially inhibits key metabolic enzymes | Various enzyme inhibitors |
| Cancer Cell Activity | Effective against breast cancer cell lines | Isoindolinone derivatives |
Q & A
Basic: What are the optimal synthetic routes for (3-Boc-amino-pyrrolidin-1-yl)-thiophen-2-yl-acetic acid, and how can purity be maximized?
Methodological Answer:
The synthesis typically involves coupling a Boc-protected pyrrolidine derivative with a thiophene-acetic acid moiety. Key steps include:
- Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃/DMF) to protect the pyrrolidine amine, ensuring minimal side reactions .
- Thiophene Functionalization : Activate the thiophen-2-yl-acetic acid using coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DIPEA to facilitate amide bond formation with the Boc-pyrrolidine .
- Purification : Employ gradient flash chromatography (hexane/EtOAc) followed by recrystallization from ethanol to achieve >95% purity. Monitor intermediates via TLC and confirm final product identity using LC-MS and ¹H/¹³C NMR .
Basic: Which spectroscopic techniques are most effective for characterizing the Boc-protected pyrrolidine-thiophene hybrid?
Methodological Answer:
A multi-technique approach ensures structural validation:
- NMR Spectroscopy : ¹H NMR resolves the Boc group (singlet at δ 1.4 ppm for tert-butyl) and thiophene protons (δ 6.8–7.2 ppm). 2D NMR (COSY, HSQC) clarifies stereochemistry and connectivity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₅N₂O₄S).
- IR Spectroscopy : Detect carbonyl stretches (Boc: ~1680–1720 cm⁻¹; acetic acid: ~1700 cm⁻¹) to verify functional groups .
- X-ray Diffraction (Optional) : For ambiguous cases, single-crystal X-ray analysis provides definitive confirmation .
Advanced: How can conflicting solubility data for this compound in polar solvents be resolved?
Methodological Answer:
Discrepancies often arise from variations in crystallinity or residual solvents. To address this:
- Solvent Screening : Test solubility in DMSO, methanol, and acetonitrile at controlled temperatures (20–40°C). Note that Boc groups reduce polarity, favoring solubility in aprotic solvents .
- Thermogravimetric Analysis (TGA) : Identify residual solvents or decomposition events affecting solubility measurements .
- Dynamic Light Scattering (DLS) : Assess aggregation in solution, which may artificially lower apparent solubility .
Advanced: What strategies mitigate side reactions during thiophene coupling steps?
Methodological Answer:
Thiophene’s electron-rich nature can lead to undesired electrophilic substitutions. Mitigation includes:
- Temperature Control : Conduct reactions at 0–5°C to suppress Friedel-Crafts alkylation .
- Orthogonal Protection : Use temporary protecting groups (e.g., SEM for thiophene sulfur) to block reactive sites .
- Catalyst Screening : Test Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective bonding .
Advanced: How do steric effects of the Boc group influence the compound’s reactivity in downstream applications?
Methodological Answer:
The bulky Boc group impacts reactivity in two key ways:
- Steric Hindrance : Reduces nucleophilicity of the pyrrolidine nitrogen, requiring harsher deprotection conditions (e.g., TFA/DCM) .
- Conformational Restriction : Alters the compound’s binding affinity in biological assays. Compare Boc-deprotected analogs via molecular docking to quantify steric effects .
Advanced: How can computational methods aid in predicting the compound’s stability under varying pH conditions?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* to identify pH-sensitive bonds (e.g., Boc carbamate or acetic acid groups) .
- pKa Prediction : Tools like MarvinSketch estimate protonation states, guiding buffer selection (e.g., stability at pH 4–6 for Boc retention) .
- MD Simulations : Model hydrolysis kinetics in aqueous environments to predict degradation pathways .
Advanced: What experimental designs address low yields in large-scale synthesis?
Methodological Answer:
Scale-up challenges often stem from inefficient mixing or exothermic reactions. Optimize via:
- Flow Chemistry : Continuous flow reactors improve heat dissipation and reduce side products .
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., equivalents of coupling agent, solvent volume) and identify critical parameters .
- In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR track reaction progress in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
